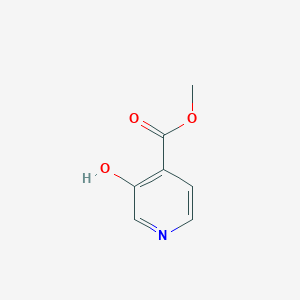

Methyl 3-hydroxyisonicotinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-8-4-6(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRUFSZEJPZKQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497146 | |

| Record name | Methyl 3-hydroxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10128-72-0 | |

| Record name | 4-Pyridinecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10128-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-hydroxypyridine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Methyl 3-hydroxyisonicotinate

The synthesis of this compound is most commonly achieved through two principal methods: the direct esterification of its corresponding carboxylic acid and the derivatization from other pyridine (B92270) precursors.

Esterification of 3-hydroxyisonicotinic Acid

The most direct and widely employed method for the preparation of this compound is the esterification of 3-hydroxyisonicotinic acid. chemicalbook.com This reaction typically involves heating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. chemguide.co.uk Common catalysts for this transformation include concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The process is a classic example of Fischer esterification, a reversible reaction where the equilibrium is driven towards the product, the ester, by using an excess of the alcohol or by removing water as it is formed. chemguide.co.ukbyjus.com

| Reactants | Catalyst | Product |

| 3-hydroxyisonicotinic Acid, Methanol | Sulfuric Acid or Hydrogen Chloride | This compound |

This table summarizes the key components of the esterification reaction.

The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product.

Derivatization from Related Pyridine Precursors

Alternative synthetic strategies involve the modification of other commercially available pyridine derivatives. For instance, 3-methylpyridine (B133936) can be a starting point. Through a series of reactions including ammoxidation to form 3-cyanopyridine, followed by hydrolysis and subsequent functional group manipulations, one can arrive at 3-hydroxyisonicotinic acid, which is then esterified as described above. wikipedia.org Another approach could involve the synthesis from isonicotinic acid, where a methoxy (B1213986) group is introduced at the 3-position, followed by amination and subsequent esterification. smolecule.com These multi-step syntheses offer flexibility and can be advantageous depending on the availability and cost of the starting materials. organic-chemistry.org

Advanced Synthetic Approaches Utilizing this compound

This compound is a valuable intermediate in the synthesis of more complex heterocyclic structures. One notable application is in the preparation of N-methyl-3-hydroxypicolinium ester salts. rsc.org

Preparation of N-methyl-3-hydroxypicolinium Ester Salts

The synthesis of N-methyl-3-hydroxypicolinium ester salts from this compound involves a multi-step sequence that begins with the protection of the hydroxyl group. rsc.org

To prevent unwanted side reactions during subsequent synthetic steps, the phenolic hydroxyl group of this compound is protected. A common and effective method for this protection is the use of tert-Butyldimethylsilyl (TBS) chloride. rsc.orgorganic-chemistry.org The reaction is typically carried out in the presence of a base, such as imidazole, in a solvent like dimethylformamide (DMF). uwindsor.catotal-synthesis.com The bulky TBS group is stable under a variety of reaction conditions but can be selectively removed later in the synthesis. uwindsor.catotal-synthesis.com

| Substrate | Protecting Agent | Base/Solvent | Product |

| This compound | tert-Butyldimethylsilyl chloride | Imidazole/DMF | Methyl 3-(tert-butyldimethylsilyloxy)isonicotinate |

This table outlines the reagents for the protection of the hydroxyl group.

Following the protection of the hydroxyl group, the ester functionality is reduced to a primary alcohol. rsc.org This transformation can be achieved using a variety of reducing agents. While strong reducing agents like lithium aluminum hydride are capable of this reduction, milder and more selective reagents are often preferred to avoid affecting other functional groups. chemrxiv.org For instance, certain nickel-catalyzed reactions using silane (B1218182) reagents have been shown to effectively reduce esters to alcohols. chemrxiv.org In some cases, sodium borohydride (B1222165) in methanol can also be employed, particularly when the ester is activated by neighboring groups. beilstein-journals.org The choice of reducing agent is critical to ensure the selective reduction of the ester without cleaving the silyl (B83357) ether protecting group. organic-chemistry.org

| Starting Material | Reducing Agent | Product |

| Methyl 3-(tert-butyldimethylsilyloxy)isonicotinate | e.g., Nickel catalyst/Silane | (3-(tert-butyldimethylsilyloxy)pyridin-4-yl)methanol |

This table shows the transformation of the protected ester to a primary alcohol.

This primary alcohol can then undergo further reactions, such as esterification with another acid, followed by deprotection of the silyl group and methylation of the pyridine nitrogen to yield the target N-methyl-3-hydroxypicolinium ester salt. rsc.org

Acetylation of the Primary Alcohol via DCC Coupling

The acetylation of a hydroxyl group can be accomplished using various methods. One such approach involves an esterification reaction with acetic acid, facilitated by a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). While typically employed for creating amide bonds, DCC is also effective in promoting the formation of esters from carboxylic acids and alcohols, a process known as the Steglich esterification.

Table 1: Representative Conditions for DCC-Mediated Acetylation

| Component | Role | Typical Reagents/Conditions |

|---|---|---|

| Substrate | Alcohol | Phenolic or primary alcohol |

| Acyl Source | Carboxylic Acid | Acetic Acid |

| Coupling Agent | Activates carboxyl group | N,N'-Dicyclohexylcarbodiimide (DCC) |

| Catalyst | Acyl transfer catalyst | 4-Dimethylaminopyridine (DMAP) |

| Solvent | Reaction Medium | Dichloromethane (B109758) (CH₂Cl₂), Tetrahydrofuran (B95107) (THF) |

Deprotection of the Phenolic Alcohol with TBAF

In multi-step organic synthesis, hydroxyl groups are often temporarily protected to prevent them from interfering with reactions at other sites in the molecule. Silyl ethers are a widely used class of protecting groups for alcohols due to their ease of installation and removal under specific conditions. highfine.comlibretexts.org Common silyl protecting groups include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS). libretexts.orgmasterorganicchemistry.com

The removal of silyl ether protecting groups is most frequently accomplished using a source of fluoride (B91410) ions, which have a very high affinity for silicon. harvard.edu Tetrabutylammonium fluoride (TBAF) is a popular reagent for this purpose because it is soluble in organic solvents like tetrahydrofuran (THF). highfine.com The deprotection reaction involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to the cleavage of the silicon-oxygen bond and regeneration of the phenolic alcohol. The reaction is typically rapid and clean, proceeding at room temperature. organic-chemistry.org

Table 2: General Protocol for TBAF Deprotection of Silyl Ethers

| Parameter | Description |

|---|---|

| Substrate | Silyl-protected phenolic alcohol |

| Reagent | Tetrabutylammonium fluoride (TBAF) |

| Solvent | Tetrahydrofuran (THF), Acetonitrile (MeCN) highfine.com |

| Conditions | Typically room temperature |

N-Methylation of the Pyridine Ring with Trimethyloxonium (B1219515) Tetrafluoroborate (B81430)

The nitrogen atom in a pyridine ring can be alkylated to form a positively charged pyridinium (B92312) salt. Trimethyloxonium tetrafluoroborate (Me₃OBF₄) is a potent and efficient methylating agent for this transformation. fu-berlin.deworktribe.com Unlike other methylating agents such as methyl iodide, which can sometimes lead to side reactions or require harsher conditions, trimethyloxonium tetrafluoroborate is highly reactive and often provides clean conversion to the desired N-methylated product. arkat-usa.orgorgsyn.org

The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or dichloroethane. fu-berlin.deorgsyn.org The trimethyloxonium salt transfers a methyl group to the lone pair of electrons on the pyridine nitrogen, resulting in the formation of the N-methylpyridinium tetrafluoroborate salt. fu-berlin.de These pyridinium salts are generally stable, crystalline solids. This method is particularly useful as it can achieve selective N-methylation even in the presence of other nucleophilic groups if their reactivity is appropriately managed. arkat-usa.org

Table 3: Conditions for N-Methylation using Trimethyloxonium Tetrafluoroborate

| Component | Example | Reference |

|---|---|---|

| Substrate | Pyridine derivative | fu-berlin.de |

| Methylating Agent | Trimethyloxonium tetrafluoroborate | worktribe.comorgsyn.org |

| Solvent | Dichloromethane (DCM) | fu-berlin.de |

| Temperature | Room temperature to 55°C | fu-berlin.de |

Zwitterion Formation through Deprotonation

A zwitterion is a neutral molecule that contains both a positive and a negative formal charge. In the context of N-methylated hydroxy pyridines, a zwitterionic structure, specifically a pyridinium phenolate (B1203915), can be formed through deprotonation of the phenolic hydroxyl group. capes.gov.brresearchgate.net After the pyridine nitrogen has been quaternized via N-methylation to form a pyridinium cation, the phenolic proton becomes more acidic.

Treatment of the N-methylpyridinium phenol (B47542) salt with a suitable base can remove the acidic proton from the hydroxyl group, yielding a negatively charged phenolate. The resulting molecule possesses a positive charge on the pyridinium nitrogen and a negative charge on the phenolate oxygen, thus existing as a zwitterion. capes.gov.br The formation and stability of these zwitterions can be influenced by the solvent polarity and the electronic properties of other substituents on the rings. researchgate.netcsic.es These zwitterionic pyridinium phenolates are of interest due to their unique electronic structures. researchgate.net

Synthesis of Furo[2,3-c]pyridine (B168854) and Derivatives from Ethyl 3-hydroxyisonicotinate

A robust synthetic route to the furo[2,3-c]pyridine scaffold, a heterocyclic system of interest in medicinal chemistry, starts from ethyl 3-hydroxyisonicotinate. wiley.comresearchgate.net This multi-step synthesis involves the construction of the furan (B31954) ring onto the pyridine core.

O-Alkylation with Haloacetates

The initial step in this synthesis is the O-alkylation of the phenolic hydroxyl group of ethyl 3-hydroxyisonicotinate. wiley.comvulcanchem.com This is a nucleophilic substitution reaction where the hydroxyl group, typically after being deprotonated by a base to form a more nucleophilic phenoxide, attacks an alkyl halide. Haloacetates, such as ethyl bromoacetate (B1195939), are commonly used as the alkylating agent. wiley.comresearchgate.netresearchgate.net

The reaction is generally performed in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. This process yields a diester intermediate, for example, ethyl 2-(4-ethoxycarbonyl-3-pyridyloxy)acetate. wiley.com Using different haloacetates, such as ethyl 2-bromopropionate, allows for the introduction of substituents on the eventual furan ring. wiley.comresearchgate.net

Table 4: O-Alkylation of Ethyl 3-hydroxyisonicotinate

| Starting Material | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| Ethyl 3-hydroxyisonicotinate | Ethyl bromoacetate | K₂CO₃ / Acetone | Ethyl 2-(4-ethoxycarbonyl-3-pyridyloxy)acetate | wiley.com |

Cyclization Reactions to Form Furo[2,3-c]pyridine Carboxylates

The diester intermediate formed in the O-alkylation step is primed for an intramolecular cyclization to construct the fused furan ring. This transformation is typically a base-catalyzed intramolecular condensation, akin to a Dieckmann condensation. researchgate.net When the diester is treated with a strong base, such as sodium ethoxide in a solvent like toluene (B28343) or ethanol, the base abstracts a proton from the α-carbon of the acetate (B1210297) moiety. wiley.comresearchgate.net

The resulting carbanion then attacks the carbonyl group of the pyridine ester intramolecularly. Subsequent elimination of an ethoxide ion leads to the formation of the five-membered furanone ring, yielding an ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate. wiley.comresearchgate.net This product exists in an equilibrium between its keto and enol forms. Further hydrolysis and decarboxylation of this intermediate can lead to the parent furo[2,3-c]pyridin-3(2H)-one. wiley.comresearchgate.net

Table 5: Cyclization to Furo[2,3-c]pyridine System

| Substrate | Base/Solvent | Primary Product | Reference |

|---|---|---|---|

| Ethyl 2-(4-ethoxycarbonyl-3-pyridyloxy)acetate | NaOEt / Toluene | Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate | wiley.comresearchgate.net |

Hydrolysis and Decarboxylation for Furo[2,3-c]pyridin-3(2H)-ones

The synthesis of the furo[2,3-c]pyridine core, a key structural motif in various bioactive molecules, can be achieved from derivatives of this compound. clockss.orgresearchgate.net A notable pathway involves the initial O-alkylation of the closely related ethyl 3-hydroxyisonicotinate. researchgate.netresearchgate.net This precursor is treated with reagents like ethyl bromoacetate or ethyl 2-bromopropionate to yield a diester intermediate. researchgate.netresearchgate.net

Subsequent intramolecular cyclization of this diester affords a substituted ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate. researchgate.netresearchgate.net The final step in forming the target lactone, furo[2,3-c]pyridin-3(2H)-one, involves a tandem hydrolysis and decarboxylation reaction. researchgate.netresearchgate.net This process effectively removes the ester group at the 2-position of the furan ring. researchgate.netresearchgate.net The decarboxylation of β-keto acids or their equivalents proceeds through a cyclic transition state when heated, leading to the loss of carbon dioxide and the formation of an enol, which then tautomerizes to the final ketone or lactone product. masterorganicchemistry.com

O-Alkylation: The hydroxyl group of the starting hydroxyisonicotinate is alkylated. researchgate.net

Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the fused furo[2,3-c]pyridine ring system. researchgate.net

Hydrolysis & Decarboxylation: The ester group on the furan ring is hydrolyzed to a carboxylic acid, which then readily decarboxylates to yield the furo[2,3-c]pyridin-3(2H)-one. researchgate.netorganic-chemistry.org

Emerging Synthetic Strategies Incorporating this compound

Recent advancements in synthetic chemistry have highlighted the utility of this compound and its derivatives in pioneering reaction mechanisms, particularly in the realm of C-H functionalization and regioselective transformations.

Strategies for C-H Functionalization with Nucleophiles

The direct functionalization of otherwise inert C-H bonds is a primary goal in modern organic synthesis, offering more efficient routes to complex molecules. sigmaaldrich.comnih.gov Strategies have emerged that transform C(sp³)–H bonds into reactive intermediates capable of being trapped by a wide array of nucleophiles. nih.govescholarship.org These methods often bridge radical and polar chemistry, providing access to transformations that are challenging to achieve through traditional means. nih.gov

Hydrogen Atom Transfer (HAT) Mechanisms

Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen atom (a proton and an electron) is transferred from a substrate to a radical species. nih.govnih.gov This reaction is a key step for generating carbon-centered radicals from C-H bonds. nih.gov The efficiency and selectivity of HAT are governed by the relative bond dissociation energies (BDEs) of the C-H bond being broken and the bond being formed in the HAT reagent. nih.gov For the reaction to be favorable, the BDE of the bond formed (e.g., in the protonated HAT agent) should be greater than the BDE of the C-H bond being cleaved. nih.gov This principle allows for the selective abstraction of specific hydrogen atoms within a molecule, transforming an unreactive C-H bond into a reactive radical intermediate poised for further functionalization. nih.govrsc.org

Oxidative Radical-Polar Crossover

A powerful strategy for C-H functionalization with nucleophiles involves a sequence known as oxidative radical-polar crossover (ORPC). nih.govescholarship.org This process connects radical chemistry with polar reactions. nih.gov The mechanism typically involves two key stages:

Hydrogen Atom Transfer (HAT): A radical agent abstracts a hydrogen atom from a C(sp³)–H bond, generating a carbon-centered radical. nih.govescholarship.org

Oxidation: The resulting carbon-centered radical is then oxidized via a single-electron transfer (SET) event to form a carbocation. nih.govescholarship.orgnih.gov

This newly formed carbocation is a potent electrophile that can be intercepted by a diverse range of nucleophiles, including halides, water, alcohols, and thiols, to form new C-Nu bonds. nih.govescholarship.org This approach effectively achieves a formal hydride abstraction from a C-H bond, enabling the use of abundant and practical nucleophilic reagents for functionalization. nih.govscispace.com

Methyl Radical as a HAT Agent

The methyl radical (•CH₃) has been identified as a competent HAT agent in C-H functionalization reactions. nih.govrsc.org Generated under mild conditions from precursors like N-acyloxyphthalimides, the methyl radical can selectively abstract hydrogen atoms from activated C(sp³)–H bonds, such as those in benzylic or allylic positions. nih.govwiley.com The use of the methyl radical is significant because its polarity differs from many other common HAT agents used in photoredox catalysis, which can lead to unique site-selectivity in complex molecules. nih.gov The generation of the methyl radical can be achieved through various methods, including the photoredox-mediated decarboxylation of an acetoxyl radical or via electrochemical oxidation of acetic acid (Kolbe electrolysis). nih.govbohrium.com This makes it an atom-economical and environmentally conscious choice for initiating HAT cascades. bohrium.com

Regioselective Reductions and Their Role in Derivative Synthesis

Following the synthesis of the furo[2,3-c]pyridin-3(2H)-one core from this compound derivatives, further transformations can be carried out to generate a library of related compounds. One such key transformation is the regioselective reduction of the carbonyl group within the lactone ring.

Research has shown that the reduction of furo[2,3-c]pyridin-3(2H)-one derivatives (e.g., 5a and 5b in the referenced literature) with sodium borohydride (NaBH₄) proceeds with high regioselectivity. researchgate.net This reagent selectively reduces the ketone of the lactone to a secondary alcohol, yielding the corresponding hydroxy derivative without affecting other potentially reducible groups like esters in the precursor molecules. researchgate.netnih.govnih.gov These resulting hydroxy compounds are valuable intermediates that can be further elaborated, for instance, through dehydration with phosphoric acid to yield fully aromatic furo[2,3-c]pyridine systems. researchgate.net

The table below summarizes the regioselective reduction of furo[2,3-c]pyridin-3(2H)-one derivatives as described in the literature. researchgate.net

| Starting Material | Reagent | Product | Subsequent Reaction | Final Product |

| Furo[2,3-c]pyridin-3(2H)-one (5a ) | Sodium Borohydride | 2,3-Dihydrofuro[2,3-c]pyridin-3-ol (6a ) | Dehydration (Phosphoric Acid) | Furo[2,3-c]pyridine (7a ) |

| 2-Methylfuro[2,3-c]pyridin-3(2H)-one (5b ) | Sodium Borohydride | 2-Methyl-2,3-dihydrofuro[2,3-c]pyridin-3-ol (6b ) | Dehydration (Phosphoric Acid) | 2-Methylfuro[2,3-c]pyridine (7b ) |

Hetero-Diels-Alder Reactions in 3-Hydroxypyridine (B118123) Scaffold Synthesis

The hetero-Diels-Alder (HDA) reaction represents a powerful and convergent strategy for the construction of the 3-hydroxypyridine core, the fundamental scaffold of this compound. This [4+2] cycloaddition approach typically involves the reaction of an electron-rich azadiene with an electron-deficient dienophile. A well-established method, first pioneered by Kondrat'eva, utilizes 5-alkoxyoxazoles as the azadiene component. rsc.org These oxazoles react with various dienophiles to form an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction, losing a molecule of alcohol to aromatize into the final polysubstituted 3-hydroxypyridine product. rsc.org

This methodology offers a direct, single-step route to highly functionalized 3-hydroxypyridines. rsc.org Research has demonstrated that these reactions can be significantly enhanced by the use of Lewis acid catalysts. For instance, Neodymium(III) triflate (Nd(OTf)₃) has been shown to effectively catalyze the HDA reaction between 5-ethoxyoxazoles and dienophiles at room temperature, accommodating a good range of functional groups. rsc.orgrsc.org The use of such catalysts allows for milder reaction conditions compared to traditional methods, which often required high temperatures. rsc.org

In addition to Lewis acid catalysis, metal-free, thermally controlled decarboxylative HDA reactions have been developed. acs.orgresearchgate.net This approach uses acrylic acid as the dienophile, reacting with 2- and 4-disubstituted 5-alkoxyoxazoles. The reaction proceeds with a broad functional group tolerance, including ketones, amides, esters, and nitriles, providing a versatile entry to 2,6-difunctionalized 3-hydroxypyridines. acs.orgresearchgate.net Another variation involves the use of 1-azadienes reacting with internal alkynes, which has proven to be a highly regioselective method for producing structurally diverse 2,5,6-trisubstituted 3-hydroxypyridines. thieme-connect.com

| Catalyst/Condition | Azadiene Component | Dienophile | Key Feature | Reference(s) |

| Nd(OTf)₃ | 5-Ethoxyoxazoles | Various | Mild, room temperature reaction | rsc.org, rsc.org |

| Thermal (Metal-Free) | 5-Alkoxyoxazoles | Acrylic Acid | Decarboxylative, broad functional group tolerance | acs.org, researchgate.net |

| None (High Temp) | 1-Azadienes | Internal Alkynes | Highly regioselective for trisubstituted products | thieme-connect.com |

Methodological Advancements in this compound Synthesis

Catalysis is at the forefront of modern organic synthesis, and the construction of pyridine rings has benefited significantly from this field. While direct iodine-catalyzed cycloisomerization for this compound is not extensively documented, the principle has been successfully applied to the synthesis of related N-heterocyclic scaffolds, such as imidazo[1,2-a]pyridines. Molecular iodine is an attractive catalyst due to its low cost and environmentally benign nature. nih.gov It can act as a mild Lewis acid to activate substrates or serve as a source of in situ hydroiodic acid (HI). nih.gov In the synthesis of imidazo[1,2-a]pyridines, iodine catalyzes the condensation of 2-aminopyridines with ketones, often in aqueous media, showcasing its utility in green synthesis. nih.govnih.govacs.org The mechanism is believed to involve an initial iodination of the ketone to form an α-iodo intermediate, which then readily reacts with the aminopyridine, followed by cyclization and aromatization. researchgate.net

Beyond iodine, a range of transition metals have been employed to catalyze the formation of the 3-hydroxypyridine ring system through various mechanisms:

Palladium-Catalyzed Cyclizations: Palladium(0) catalysts have been used in "anti-Wacker"-type arylative cyclizations of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids. mdpi.com The resulting tetrahydropyridines can then be oxidized and undergo elimination to yield the desired 3-hydroxypyridine. mdpi.com

Ruthenium-Catalyzed Metathesis: Ring-closing metathesis (RCM) of specifically designed nitrogen-containing dienes, followed by either elimination or an oxidation/deprotection sequence, provides an effective route to substituted 3-hydroxypyridines. researchgate.netorganic-chemistry.org

Gold-Catalyzed Rearrangements: Gold(III) catalysts can trigger reactions of C-alkynyl-O-vinyl oximes that proceed via intramolecular nucleophilic addition followed by a skeletal rearrangement to furnish 2,4,6-trisubstituted 3-hydroxypyridines. researchgate.net

These catalytic methods represent significant methodological advancements, offering high levels of control and efficiency in constructing the core structure of this compound.

The design of synthetic routes for this compound and its parent scaffold is increasingly influenced by the twelve principles of green chemistry, which aim to reduce the environmental impact of chemical processes. solubilityofthings.comgctlc.org

Key principles applied in this context include:

Prevention of Waste: Catalytic methods, such as the HDA reactions and transition metal-catalyzed cyclizations, are inherently waste-reducing as they often replace stoichiometric reagents with catalytic amounts. rsc.orgsolubilityofthings.com

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org Cycloaddition reactions like the Diels-Alder approach are prime examples of atom-economical reactions, as all atoms of the azadiene and dienophile are incorporated into the initial cycloadduct. rsc.orgacs.org This contrasts sharply with classical syntheses that may involve protection/deprotection steps, which generate significant waste. acs.org

Use of Renewable Feedstocks: A key green chemistry goal is the use of raw materials derived from renewable sources. gctlc.org Research has explored the synthesis of 3-hydroxypyridine from furfural (B47365), a platform chemical derived from biomass. mpg.degoogle.com This approach utilizes deionized water as a green solvent and a skeletal iron-based catalyst, avoiding corrosive bases and toxic mercury catalysts common in older methods. google.com

Safer Solvents and Auxiliaries: There is a significant push to replace hazardous organic solvents with more benign alternatives. Several modern syntheses of pyridine derivatives are now performed in aqueous media or under solvent-free conditions. nih.govimist.ma For example, iodine-catalyzed syntheses of related heterocycles have been effectively carried out in water. nih.govacs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. gctlc.org The development of catalysts like Nd(OTf)₃, which allows HDA reactions to proceed at room temperature, is a clear example of designing for energy efficiency. rsc.org

| Green Chemistry Principle | Application in 3-Hydroxypyridine Synthesis | Reference(s) |

| Renewable Feedstocks | Use of biomass-derived furfural as a starting material. | google.com |

| Catalysis | Employment of catalysts (e.g., Iodine, Palladium, Ruthenium, Lewis acids) to improve efficiency and reduce reagent use. | rsc.org, nih.gov, researchgate.net, mdpi.com |

| Atom Economy | Utilization of [4+2] cycloaddition (Hetero-Diels-Alder) reactions. | rsc.org, acs.org |

| Safer Solvents | Performing reactions in water or under solvent-free conditions. | nih.gov, imist.ma, google.com |

| Energy Efficiency | Development of catalytic systems that enable reactions at room temperature. | rsc.org, gctlc.org |

| Reducing Derivatives | Single-step cycloaddition reactions avoid the need for protecting groups. | rsc.org, acs.org |

Chemical Reactivity and Mechanistic Investigations

Computational Chemistry and Spectroscopic Analysis of Methyl 3-hydroxyisonicotinate Derivatives

Ultrafast Transient Absorption Spectroscopy for Mechanistic Elucidation

Ultrafast Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique used to investigate the dynamics of photo-excited states on femtosecond to picosecond timescales. utoronto.canih.gov In a TAS experiment, a pump pulse excites the molecule, and a subsequent, time-delayed probe pulse monitors the changes in absorption, providing insight into processes like excited-state absorption, stimulated emission, and ground-state bleach. utoronto.ca This method is crucial for understanding the deactivation pathways of photoexcited molecules, including non-radiative decay and photochemical reactions. researchgate.netrsc.org

While specific TAS studies focusing solely on this compound are not extensively documented, the technique is widely applied to related hydroxypyridine and chromone (B188151) systems. rsc.org For these molecules, TAS can track phenomena such as excited-state intramolecular proton transfer (ESIPT), isomerization, and intersystem crossing. researchgate.netrsc.org For this compound, TAS could potentially be used to investigate the dynamics of the hydroxyl proton and the influence of the solvent environment on its excited-state behavior, providing a detailed picture of its photophysical properties. rsc.org The technique has proven invaluable for identifying transient intermediates and determining the rates of competing decay channels in complex photochemical processes. nih.gov

Computational Investigations of Electronic Structure (HOMO/LUMO)

Computational chemistry, particularly using Density Functional Theory (DFT), provides profound insights into the electronic structure and reactivity of molecules. physchemres.orgjournalirjpac.com Key to this understanding are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net

The energy of the HOMO is related to a molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects its ability to accept electrons, defining its electrophilic character. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net For this compound, these computational descriptors can predict the most likely sites for electrophilic or nucleophilic attack and rationalize its behavior in various chemical reactions. journalirjpac.com

| Parameter | Chemical Significance for this compound |

|---|---|

| HOMO Energy | Indicates the tendency to donate electrons. The distribution of the HOMO orbital highlights the most nucleophilic regions of the molecule, likely the oxygen of the hydroxyl group and specific carbons on the pyridine (B92270) ring. |

| LUMO Energy | Indicates the tendency to accept electrons. The distribution of the LUMO orbital points to the most electrophilic sites, such as the carbonyl carbon of the ester and carbons on the pyridine ring. |

| HOMO-LUMO Gap (ΔE) | Correlates with chemical reactivity and stability. A calculated gap value helps predict the energy needed for electronic transitions and the overall reactivity profile of the molecule. |

NMR and LC-MS for Product Studies

The characterization of reaction products derived from this compound relies heavily on modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov NMR provides detailed information about the molecular structure by probing the chemical environment of atomic nuclei (e.g., ¹H, ¹³C), while LC-MS separates components of a mixture and provides precise mass information, allowing for the confirmation of molecular weights and formulas. nih.govnewdrugapprovals.org

In synthetic applications, this compound serves as a valuable starting material. For instance, in a patent describing the synthesis of amino-substituted pyrrolotriazine derivatives, this compound was a key reactant. google.com The reaction progress and the identity of the final product were confirmed using LC-MS, which provided the retention time (RT) and the mass-to-charge ratio ([M+H]⁺) of the synthesized compound. google.com

| Starting Material | Reaction | Product Analysis Method | Reported Data google.com |

|---|---|---|---|

| This compound | Mitsunobu reaction with 2-(dimethylamino)ethan-1-ol, followed by further steps. | LC-MS | LC-MS Method E: RT = 1.63 min, [M+H]⁺ = 599.2 |

X-ray Crystallography in Derivative Characterization

X-ray crystallography stands as the most definitive technique for determining the three-dimensional atomic arrangement of a crystalline molecule. nih.gov It provides unambiguous data on bond lengths, bond angles, and absolute configuration, which are essential for validating the structure of novel compounds. nih.gov

When this compound is used to synthesize new, crystalline derivatives, X-ray crystallography is the gold standard for their structural confirmation. This technique can resolve ambiguities that may arise from spectroscopic data, such as identifying the precise regiochemistry of a substitution reaction or confirming the tautomeric form of the molecule in the solid state. The resulting crystal structure provides an exact model of the molecule, which is invaluable for understanding its interactions and for structure-based drug design. nih.gov

Stability and Degradation Pathways

The stability of this compound is dictated by its functional groups: the ester, the phenol-like hydroxyl group, and the pyridine ring. Its degradation can be initiated by various environmental factors, including pH, temperature, light, and oxidizing agents. nih.gov

The ester linkage is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would yield 3-hydroxyisonicotinic acid and methanol (B129727). The hydroxyl-substituted pyridine ring may be sensitive to oxidation. Accelerated stability studies, where the compound is subjected to stress conditions such as high temperature, humidity, and UV light, are typically employed to identify potential degradation pathways and predict shelf-life. Techniques like LC-MS are then used to identify and quantify the degradation products formed under these conditions. nih.gov

| Stress Condition | Potential Degradation Pathway | Primary Degradation Product |

|---|---|---|

| Acidic/Basic pH | Hydrolysis of the methyl ester group. | 3-hydroxyisonicotinic acid |

| Oxidative Stress (e.g., H₂O₂) | Oxidation of the pyridine ring or hydroxyl group. | Various oxidized derivatives |

| Thermal Stress | Accelerated hydrolysis or other thermal decompositions. | Dependent on conditions |

| Photolytic Stress (UV Light) | Photochemical degradation, potentially involving the excited states of the molecule. | Various photoproducts |

Derivatives and Analogs of Methyl 3 Hydroxyisonicotinate

Design and Synthesis of N-methyl-3-hydroxypicolinium Ester Photocages

Photocages, or photoremovable protecting groups (PPGs), are light-sensitive moieties that can be cleaved upon irradiation to release a bioactive molecule, offering precise spatiotemporal control. researchgate.net N-methyl-3-hydroxypicolinium esters, derived from methyl 3-hydroxyisonicotinate, have emerged as a promising class of structurally compact and highly sensitive photocages. rsc.org

The synthesis of these photocages begins with the commercially available this compound. rsc.org A typical synthetic route involves the protection of the hydroxyl group, followed by reduction of the ester to a primary alcohol. rsc.org The desired leaving group, such as acetic acid, is then attached via coupling agents like DCC. rsc.org Subsequent deprotection of the phenolic hydroxyl group and N-methylation of the pyridine (B92270) ring yields the final N-methyl-3-hydroxypicolinium ester photocage. rsc.org

Structure-Activity Relationships in Photocage Design

The design of these photocages is inspired by the compact nature of the HINA fluorophore and the picolinium-based photocages developed by Falvey. rsc.org A key design feature is the incorporation of the electron-donating oxyanion as part of the chromophore itself, which enhances the photocage's properties. rsc.org This design results in a zwitterionic character at physiological pH, contributing to improved water solubility and a red-shifted absorption maximum (λmax) to around 320 nm, which is desirable to avoid cell-damaging deep-UV light. rsc.orgrsc.org

The quantum yield of release (Φr), a critical parameter for photocage efficiency, is significantly influenced by the molecular structure. The N-methyl-3-oxypicolinium ester, for instance, exhibits a high quantum yield of 0.32 for the release of acetic acid at pH 7. researchgate.net This efficiency is attributed to a proposed singlet photoheterolysis mechanism, which is supported by the observation that the photorelease is not significantly affected by the presence of oxygen. rsc.orgrsc.org The zwitterionic nature of the photocage plays a crucial role by raising the Highest Occupied Molecular Orbital (HOMO) and lowering the Lowest Unoccupied Molecular Orbital (LUMO), which in turn improves the quantum yield of release. rsc.org

Exploration of Substituent Effects on Photorelease

The efficiency of photorelease in N-methyl-3-hydroxypicolinium ester photocages is highly dependent on the nature of substituents on the pyridine ring. Research has shown a clear trend where more electron-donating substituents lead to a redshift in the absorption maxima. rsc.org

A systematic study of substituents at the position ortho to the hydroxyl group has revealed a dramatic effect on the quantum yield of release. Incorporating a strong electron-donating group can enhance the quantum yield by as much as 32-fold compared to an unsubstituted analog. rsc.org This correlation is evident when plotting the experimental quantum yields against Hammett σp values, which quantify the electronic effect of substituents. rsc.org For example, while substituents like hydroxyl (OH) and methoxy (B1213986) (OMe) did not cause a major shift in the UV-vis absorption spectra, they significantly impacted the efficiency of photorelease. rsc.org

| Photocage Derivative | Substituent | Quantum Yield of Release (Φr) |

| 1z-OAc | OH | Highest |

| 2-OAc | OMe | - |

| 3-OAc | H | Lowest |

Table showing the effect of different substituents on the quantum yield of release. The zwitterionic form with a hydroxyl group (1z-OAc) shows the highest efficiency. rsc.org

Fused Heterocyclic Systems Derived from this compound

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems, which are important scaffolds in medicinal chemistry.

Furo[2,3-c]pyridine (B168854) and its Alkyl Derivatives

A straightforward synthesis of furo[2,3-c]pyridine and its 2- and 3-methyl derivatives has been developed starting from ethyl 3-hydroxyisonicotinate. wiley.comresearchgate.net The synthesis involves the O-alkylation of the hydroxy ester with either ethyl bromoacetate (B1195939) or ethyl 2-bromopropionate. wiley.comresearchgate.net

The subsequent cyclization of the resulting diester affords an ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate. wiley.comresearchgate.net This intermediate then undergoes hydrolysis and decarboxylation to yield furo[2,3-c]pyridin-3(2H)-one. wiley.comresearchgate.net Reduction of this ketone with sodium borohydride (B1222165) produces the corresponding alcohol, which is then dehydrated using phosphoric acid to furnish the final furo[2,3-c]pyridine or its 2-methyl derivative. wiley.comresearchgate.net

The 3-methyl derivative can be synthesized by O-alkylating 4-acetylpyridin-3-ol with ethyl bromoacetate, followed by saponification and an intramolecular Perkin reaction. wiley.comresearchgate.net Alternatively, cyclization of the intermediate with sodium ethoxide followed by decarboxylation also yields 3-methylfuro[2,3-c]pyridine. wiley.comresearchgate.net

Tricyclic Systems (e.g., 5-Aza Analogue of Ramelteon)

The furo[2,3-c]pyridine scaffold derived from this compound can be further elaborated to construct more complex tricyclic systems. One such example is the synthesis of the 5-aza analogue of Ramelteon, a novel tricyclic 1,6,7,8-tetrahydro-2H-cyclopenta[b]furo[3,2-d]pyridine derivative. researchgate.net This synthesis is achieved through a hetero-Diels-Alder reaction followed by a chemoselective Dieckmann condensation. researchgate.net These types of tricyclic structures are of interest in the development of new therapeutic agents, particularly for sleep disorders. researchgate.net

Other Functionalized this compound Derivatives

Beyond photocages and fused systems, this compound can be modified to produce a range of other functionalized derivatives. For instance, it serves as a key building block in the synthesis of various compounds explored for their potential biological activities. The hydroxyl group provides a handle for introducing different functionalities, allowing for the exploration of structure-activity relationships in various contexts.

Halogenated Derivatives (e.g., Methyl 2-bromo-5-hydroxyisonicotinate)

The introduction of halogen atoms into the structure of this compound can significantly influence its physicochemical properties and biological efficacy. Halogenation can alter the electronic nature of the pyridine ring, impact lipophilicity, and provide new points for metabolic interaction, often leading to enhanced biological activity.

Research into halogenated derivatives has shown that these modifications can lead to compounds with significant acaricidal and aphicidal activities. nih.gov For instance, structural alterations, such as replacing a tert-butyl group with chlorine or trifluoromethoxy on a related benzene (B151609) ring and substituting a propargyl group with fluorinated alkyl groups, have been shown to enhance insecticidal properties. nih.gov Specifically, certain halogenated analogs have demonstrated superior acaricidal activity against Tetranychus cinnabarinus (spider mites) and, unusually for this class of chemicals, combined acaricidal and aphicidal activity. nih.gov

The synthesis of various halogen-containing derivatives of N-substituted quinone imines, which share structural similarities with halogenated pyridine derivatives, has also been explored. biointerfaceresearch.com These studies have revealed that the presence and number of chlorine atoms can correlate with high insecticidal, fungicidal, and herbicidal activity. biointerfaceresearch.com For example, N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide showed significant inhibition of Phytophthora infestans. biointerfaceresearch.com

Amido-benzyl Sulfone and Sulfonamide Derivatives

Amido-benzyl sulfone and sulfonamide derivatives represent another important class of analogs derived from pyridine carboxylic acids like isonicotinic acid. These derivatives are synthesized by incorporating sulfone or sulfonamide functionalities, often with an amido-benzyl group, to explore their potential as therapeutic agents. The sulfonamide group (RSO₂NH₂) is a key functional group in a class of drugs known as "sulfonamides". ekb.eg

The synthesis of sulfonamides typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ekb.eg A patent for amido-benzyl sulfone and sulfonamide derivatives describes their potential applications, indicating active research in this area. google.com These compounds are investigated for a range of biological activities, stemming from the well-established therapeutic importance of the sulfonamide functional group. ekb.eg

Biological Activity of this compound Analogs

Analogs of this compound have been the subject of extensive research to evaluate their potential in various therapeutic areas. These investigations have revealed a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects.

Antimicrobial Properties

Derivatives of this compound have shown promise as antimicrobial agents. For example, Methyl 2-hydroxy-6-methylisonicotinate has been studied for its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Furthermore, the conjugation of fatty acids to N-methylated analogs of antimicrobial peptides has been shown to produce compounds with potent antimicrobial activity and high proteolytic stability. nih.gov These analogs can effectively destroy bacterial cell membranes and inhibit biofilm formation by pathogens like P. aeruginosa and S. aureus. nih.gov Some halogenated derivatives of quinone imines, which are structurally related, have also demonstrated significant insecticidal and fungicidal properties. biointerfaceresearch.com

Anticancer Activity

The anticancer potential of this compound analogs is an active area of investigation. Research has shown that derivatives of similar heterocyclic compounds, such as xanthones, can exhibit significant anticancer activity. mdpi.com For instance, the introduction of specific functional groups to a xanthone (B1684191) core has been shown to enhance its anticancer effects against various cancer cell lines, including HepG2, HeLa, and A549. mdpi.com The mechanisms of action often involve the induction of apoptosis through caspase activation and the inhibition of protein kinases. mdpi.com

Similarly, studies on thieno[3,2-b]pyrrole derivatives have shown that substitutions with electron-withdrawing groups can enhance cytotoxicity against cancer cell lines like PC-3. mdpi.com Some of these compounds have been identified as potent dual inhibitors of VEGFR-2 and AKT, key proteins in cancer cell proliferation and survival. mdpi.com The anticancer activity of halogen-containing quinoid compounds has also been noted, although their potential for carcinogenicity is also a consideration. biointerfaceresearch.com

Antioxidant Activity

Many analogs of this compound exhibit significant antioxidant properties. Derivatives of 3-hydroxypyridine (B118123) are known to act as heterocyclic analogs of aromatic phenols, which allows them to inhibit free radical oxidation. mdpi.com They can interact with lipid peroxide radicals and increase the activity of antioxidant enzymes like superoxide (B77818) dismutase. mdpi.com

Studies on O-methylated metabolites of flavonoids like catechin (B1668976) and quercetin (B1663063) have shown that while O-methylation can decrease antioxidant activity compared to the parent compounds, the resulting metabolites still retain significant radical scavenging capabilities at physiological pH. nih.gov The antioxidant activity of these compounds is often evaluated using assays such as the ferric reducing power (FRAP) assay and the ABTS radical cation scavenging method. nih.govmdpi.com Research has indicated that the antioxidant activity is strongly dependent on the pH of the medium. nih.gov

Anti-inflammatory Effects

The anti-inflammatory properties of this compound analogs are well-documented. Methyl 2-hydroxy-6-methylisonicotinate has been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases.

Similarly, various natural and synthetic compounds, including tanshinone analogs and derivatives of 3-hydroxypyridine, have demonstrated anti-inflammatory activity. mdpi.complos.org Some tanshinone analogs have been shown to reduce neutrophil recruitment and promote the resolution of inflammation in vivo. plos.org The combination of corticosteroids and vitamin D analogs, which share some mechanistic similarities with pyridine derivatives in modulating inflammatory pathways, has been shown to additively inhibit pro-inflammatory effects. nih.gov

Enzyme Inhibition (e.g., NAMPT inhibitors)

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a critical rate-limiting enzyme in the NAD⁺ salvage pathway, which is essential for cellular metabolism and energy supply. nih.govunil.ch Cancer cells, with their high metabolic rate and rapid proliferation, exhibit a high turnover of NAD⁺, making NAMPT a significant target for anticancer therapies. nih.govpatsnap.com The inhibition of NAMPT leads to the depletion of the intracellular NAD⁺ pool, which in turn impairs energy-dependent processes, disrupts DNA repair mechanisms, and ultimately induces cell death in malignant cells. unil.chpatsnap.com

A prominent strategy in the design of NAMPT inhibitors involves mimicking the enzyme's natural substrate, nicotinamide (NAM). unil.ch Consequently, derivatives containing a pyridine ring, the core structure of nicotinamide and this compound, have been extensively investigated. The pyridine moiety of these inhibitors typically forms π-π stacking interactions with aromatic amino acid residues, such as Tyr18 and Phe193, within the enzyme's active site, effectively blocking substrate binding. unil.ch

Several potent NAMPT inhibitors based on a pyridine scaffold have been developed. For instance, Eli Lilly discovered LSN3154567, an orally available inhibitor with a half-maximal inhibitory concentration (IC₅₀) of approximately 3 nM. nih.gov Another example, OT-82, demonstrates significant efficacy against hematopoietic malignancies, with an average IC₅₀ value of 2.89 ± 0.47 nM. nih.gov Research has also produced dual-target inhibitors, such as Nampt-IN-3, which inhibits both NAMPT and histone deacetylase (HDAC) with IC₅₀ values of 31 nM and 55 nM, respectively. medchemexpress.com These findings underscore the therapeutic potential of pyridine-based structures, including analogs of this compound, as a foundation for developing novel enzyme inhibitors. nih.govunil.ch

| Compound Name/Class | Reported Potency (IC₅₀) | Target/Context | Source |

|---|---|---|---|

| LSN3154567 | ~3 nM | NAMPT Enzyme | nih.gov |

| OT-82 | 2.89 ± 0.47 nM | Hematopoietic Malignancies | nih.gov |

| Nampt-IN-3 | 31 nM | NAMPT Enzyme | medchemexpress.com |

| FEI199 | Low nanomolar | Haematological Cancer Cell Lines | unil.ch |

| JJ08 | Low nanomolar | Haematological Cancer Cell Lines | unil.ch |

Cell Cycle Inhibition

Targeting the cell cycle is a fundamental strategy in cancer chemotherapy. nih.gov Inhibitors that can halt cell cycle progression prevent cancer cells from dividing and proliferating. frontiersin.org Derivatives containing a pyridine or related heterocyclic scaffold have been identified as effective cell cycle inhibitors, most notably by targeting cyclin-dependent kinases (CDKs). frontiersin.org Palbociclib, the first FDA-approved CDK4/6 inhibitor, features a pyridopyrimidine core and functions by blocking the cell cycle in the G1 phase. frontiersin.org

Research into analogs structurally related to this compound has revealed promising activity. A study on novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, which share a core pyridine ring, identified several compounds with antitumor potential. semanticscholar.org One of the most promising derivatives, compound 2e, demonstrated significant growth inhibition in triple-negative breast cancer (TNBC) cell lines. semanticscholar.org Further investigation showed that this compound caused an increase in the population of cells in the G0/G1 phase and a decrease in the S phase, indicating cell cycle arrest. semanticscholar.org The half-maximal growth inhibition (GI₅₀) for compound 2e in MDA-MB-231 cells was 13 µM. semanticscholar.org

The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins. nih.govnih.gov The arrest at specific checkpoints, such as G1/S or G2/M, is frequently associated with the upregulation of CDK inhibitors like p21 and p27, and the downregulation of cyclins, such as cyclin D1. nih.govnih.govnih.gov

| Compound Name/Class | Affected Cell Line | Effect | Reported Potency | Source |

|---|---|---|---|---|

| Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate (Compound 2e) | MDA-MB-231 (Breast Cancer) | Increased G0/G1 phase population | GI₅₀ = 13 µM | semanticscholar.org |

| Palbociclib | Various Cancer Cells | G1 phase arrest | CDK4/6 Inhibition | frontiersin.org |

Activity against Mycobacterium tuberculosis

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new antitubercular agents. olemiss.edumdpi.com The isonicotinic acid scaffold, the basis of this compound, is of paramount importance in this field, as it forms the core of isoniazid, a cornerstone first-line drug for tuberculosis treatment. nih.govscielo.br

Consequently, numerous research efforts have focused on synthesizing and evaluating derivatives and analogs of isoniazid. In one study, a series of isoniazid-cyclic-amine-azachalcone hybrids were designed and tested against the Mtb H37Rv strain. scielo.br Several compounds demonstrated significant activity, with compounds 15 and 17 showing minimum inhibitory concentration (MIC) values of 6.62 µM and 4.85 µM, respectively. scielo.br Another derivative, compound 12 , exhibited a favorable profile with a MIC of 9.54 µM and a selectivity index (SI) of 9.33. scielo.br

Other heterocyclic systems incorporating the pyridine motif have also shown promise. Isatin-tethered quinolines have been developed as potent anti-TB agents. mdpi.com Notably, the N-benzyl-bearing compound Q8b displayed outstanding activity against susceptible, MDR, and XDR strains of Mtb, with MICs of 0.06, 0.24, and 1.95 µg/mL, respectively. mdpi.com Additionally, studies on 1,8-naphthyridine (B1210474) derivatives, which also contain a pyridine ring system, have reported potent activity against M. tuberculosis H37Rv. researchgate.net These findings highlight the continued relevance of the isonicotinic acid framework and its analogs in the search for novel therapeutics to combat tuberculosis.

| Compound Class/Name | Specific Compound | Target Strain | Reported Activity (MIC) | Source |

|---|---|---|---|---|

| Isoniazid-azachalcone hybrid | Compound 17 | M. tuberculosis H37Rv | 4.85 µM | scielo.br |

| Isoniazid-azachalcone hybrid | Compound 15 | M. tuberculosis H37Rv | 6.62 µM | scielo.br |

| Isoniazid-azachalcone hybrid | Compound 12 | M. tuberculosis H37Rv | 9.54 µM | scielo.br |

| Isatin-tethered quinoline | Q8b | M. tuberculosis (Susceptible) | 0.06 µg/mL | mdpi.com |

| Isatin-tethered quinoline | Q8b | M. tuberculosis (MDR) | 0.24 µg/mL | mdpi.com |

| Isatin-tethered quinoline | Q8b | M. tuberculosis (XDR) | 1.95 µg/mL | mdpi.com |

Applications in Advanced Materials and Chemical Biology

Integration of Methyl 3-hydroxyisonicotinate Derivatives in Materials Science

The functionalized pyridine (B92270) ring of this compound makes it an attractive precursor for a range of advanced materials. Its derivatives have been successfully integrated into systems designed for biological control, polymeric networks, and materials with specific electronic and photonic properties.

Photocages for Spatiotemporal Control in Biological Systems

Photocages, or photolabile protecting groups (PPGs), are molecules that can be cleaved by light to release an active substance, offering precise spatiotemporal control over biological processes. mdpi.com Derivatives of this compound have been instrumental in developing a new class of highly efficient photocages.

Researchers have synthesized a novel photocage, N-methyl-3-hydroxypicolinium ester, starting from this compound. This photocage is notable for being, by molecular weight, the smallest reported to date. nih.govsmolecule.com A key feature of this molecule is its zwitterionic character at physiological pH, which grants it excellent solubility in aqueous media (up to 5 mM). nih.gov This overcomes a significant limitation of many traditional photocages that are often hydrophobic. tandfonline.com

The compact, single-ring structure is more efficient than the parent o-nitrobenzyl PPG, boasting a high quantum yield of release (Φrel = 0.32 at pH 7). nih.govsmolecule.com This efficiency is achieved without the need for triplet sensitizers, which can produce cytotoxic reactive oxygen species. tandfonline.com The chromophore's properties are also superior, with a maximum absorbance at 320 nm, similar to the larger 7-hydroxy coumarin photocage. nih.govsmolecule.com

| Property | Value | Significance |

|---|---|---|

| Quantum Yield of Release (Φrel) | 0.32 (at pH 7) | High efficiency of cargo release upon light exposure. |

| Maximum Absorbance (λmax) | 320 nm | Comparable to larger, well-established photocages. |

| Maximum Emission (λem) | 402 nm | Violet emission. |

| Water Solubility | Fully soluble up to 5 mM | Excellent for use in biological, aqueous environments. |

For a photocage to be effective in cellular studies, it must be able to cross the cell membrane without causing harm to the cell. The N-methyl-3-oxypicolinium ester photocage has demonstrated surprising cell permeability for a zwitterionic molecule. nih.gov Studies conducted on Human Embryonic Kidney 293 (HEK293) cells showed that the photocage successfully crosses the cell membrane. smolecule.com Furthermore, cytotoxicity evaluations using a trypan blue exclusion assay revealed no observable toxicity in HEK293 cells at a concentration of 25 μM. smolecule.comnih.gov This combination of cell permeability and low toxicity makes it a promising tool for intracellular applications. nih.gov

Precursors for Coordination Polymers (CPs)

While this compound itself is not directly used, its corresponding carboxylate, 3-hydroxyisonicotinic acid (H₂L), serves as a versatile ligand for the construction of coordination polymers. These materials are formed by linking metal ions with organic ligands to create extended networks with diverse structures and properties.

In one example, 3-hydroxyisonicotinic acid was used to synthesize two new cadmium(II) complexes under hydrothermal conditions, with the aid of auxiliary N-containing ligands. The resulting coordination polymers exhibit luminescent properties, demonstrating the utility of the 3-hydroxyisonicotinate scaffold in creating functional polymeric materials.

Applications in Electronic and Photonic Materials

The core structure of this compound is a building block for materials with interesting optical properties relevant to photonics. Coordination polymers synthesized from the related 3-hydroxyisonicotinic acid ligand exhibit strong luminescence in the solid state at room temperature. exlibrisgroup.com For instance, a cadmium-based coordination polymer using this ligand was found to be a promising luminescent sensor. Another Cd(II)-based metal-organic framework demonstrated photochromic behavior. acs.org These photophysical properties, such as luminescence and photochromism, are critical for the development of photonic devices, sensors, and optical switches. rsc.org

This compound as a Building Block in Organic Synthesis

This compound is a valuable starting material in multi-step organic synthesis due to its functionalized heterocyclic structure. The presence of the ester, hydroxyl, and pyridine nitrogen groups allows for a variety of chemical transformations.

A prominent example of its use is in the synthesis of the N-methyl-3-hydroxypicolinium ester photocage. The synthetic pathway begins with the commercially available this compound. nih.gov The process involves several key steps:

Protection of the hydroxyl group.

Reduction of the ester group to a primary alcohol.

Coupling of the desired cargo molecule (e.g., acetic acid) to the alcohol.

Deprotection of the phenolic alcohol.

Methylation of the pyridine nitrogen to yield the final picolinium salt. nih.gov

This synthesis highlights how the different functional groups on the this compound ring can be selectively manipulated to build more complex and functional molecules.

Role as a Key Intermediate for Pharmaceutical and Agrochemical Products

The structural motif of a 3-hydroxypyridine-4-carboxylate is a recurring feature in a variety of biologically active compounds. While direct evidence of this compound as a registered key intermediate for commercially available pharmaceuticals or agrochemicals is not extensively documented in publicly accessible literature, its derivatives are instrumental in the synthesis of notable therapeutic agents. The core structure is recognized for its potential in drug design, serving as a foundational element for molecules targeting a range of biological pathways.

One prominent example of a related structure's application is in the synthesis of Cenerimod. Cenerimod is an orally active, selective sphingosine-1-phosphate 1 (S1P1) receptor modulator developed for the treatment of autoimmune diseases. A crucial component in the synthesis of Cenerimod is a derivative of the this compound scaffold, highlighting the importance of this chemical framework in the development of modern therapeutics. The synthesis of such complex molecules often involves multi-step processes where the pyridine core provides a necessary structural and electronic foundation for subsequent chemical modifications.

The value of the this compound framework extends to the broader field of medicinal chemistry, where pyridine rings are a common feature in drug molecules due to their ability to engage in hydrogen bonding and other intermolecular interactions with biological targets. The hydroxyl and ester groups on the ring offer convenient handles for chemical derivatization, allowing for the systematic modification of a molecule's physicochemical properties to optimize its efficacy and pharmacokinetic profile.

In the agrochemical sector, pyridine-based compounds have a long history of use as herbicides, insecticides, and fungicides. The inherent biological activity of the pyridine ring, combined with the potential for diverse functionalization offered by intermediates like this compound, makes it an attractive starting point for the discovery of new crop protection agents. Research in this area continues to explore how modifications to the pyridine scaffold can lead to the development of more effective and environmentally benign agrochemicals.

| Compound Name | CAS Number | Molecular Formula | Application Area |

| This compound | 10128-72-0 | C7H7NO3 | Chemical Intermediate |

| Cenerimod | 459143-48-5 | C23H28N2O3 | Pharmaceutical |

Synthesis of Complex Heterocyclic Scaffolds

The chemical architecture of this compound makes it an ideal building block for the construction of more complex, polycyclic heterocyclic systems. Heterocyclic compounds are of immense interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The strategic placement of reactive sites on the this compound ring allows for its participation in a variety of cyclization and condensation reactions.

Multicomponent reactions (MCRs) are a powerful tool in modern synthetic chemistry, enabling the efficient construction of complex molecules in a single step from three or more starting materials. The pyridine framework of this compound can serve as a versatile component in such reactions. For instance, the nitrogen atom of the pyridine ring can act as a nucleophile, while the hydroxyl and ester groups can be transformed to participate in various bond-forming processes. This approach allows for the rapid generation of diverse libraries of heterocyclic compounds, which can then be screened for biological activity.

The synthesis of fused heterocyclic systems, where one or more additional rings are annulated onto the initial pyridine core, is a key area of research. These fused systems often exhibit enhanced biological activity and novel electronic properties compared to their monocyclic precursors. The reactivity of the 3-hydroxypyridine (B118123) moiety in this compound can be exploited to construct a variety of fused heterocycles, such as pyrido[3,4-b]pyrans and other related structures. These scaffolds are found in a number of natural products and pharmacologically active molecules.

Future Directions and Research Opportunities

Exploration of Novel Functionalization Strategies

The functionalization of the Methyl 3-hydroxyisonicotinate scaffold is a key area for future research. The pyridine (B92270) ring, along with its hydroxyl and methyl ester substituents, provides a versatile platform for a variety of chemical transformations.

Future research will likely focus on several key areas of functionalization:

Derivatization of the Hydroxyl Group: The hydroxyl group can be a focal point for introducing a wide range of functional moieties through etherification or esterification reactions. This would allow for the modulation of the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or a variety of other functional groups. This opens the door to creating a diverse library of derivatives.

Ring Substitutions: The pyridine ring itself can be a target for electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional substituents that can fine-tune the electronic and steric properties of the molecule.

Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and ester groups can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). The synthesis of coordination polymers from isonicotinates has been explored, and applying these strategies to this compound could yield novel materials with interesting catalytic or structural properties. Research into the functionalization of related compounds like methyl 6-hydroxyisonicotinate has shown the potential for creating complex structures. researchgate.net

These functionalization strategies will enable the synthesis of a wide range of novel compounds derived from this compound, each with potentially unique biological activities and material properties.

Advanced Applications in Targeted Drug Delivery and Diagnostics

The development of pyridine-based compounds for therapeutic and diagnostic purposes is a rapidly growing field. researchgate.netnih.gov this compound and its future derivatives hold significant promise in the realms of targeted drug delivery and medical diagnostics.

Targeted Drug Delivery:

The core structure of this compound can be engineered to create sophisticated drug delivery systems. By attaching cytotoxic agents or other therapeutic molecules to the this compound scaffold, it may be possible to create prodrugs or drug conjugates that can be selectively delivered to cancer cells or other disease sites. mdpi.comcancer.gov The concept of targeted therapy is to exploit specific vulnerabilities in tumor cells. nih.govnih.gov The functional groups on the molecule could be designed to be cleaved by enzymes that are overexpressed in tumor microenvironments, leading to the localized release of the active drug. Furthermore, the development of smart polymers that respond to environmental changes like pH or temperature can be integrated with pyridine derivatives for controlled drug release. nih.gov

Diagnostic Applications:

Isonicotinic acid derivatives have already shown potential as imaging agents. For instance, isonicotinic acid hydrazide has been conjugated with chelating agents to create complexes for infection imaging. benthamopenarchives.combenthamopen.com This approach can be extended to this compound. By incorporating chelating moieties capable of binding to radioactive isotopes or paramagnetic metal ions, novel contrast agents for techniques like Single Photon Emission Computed Tomography (SPECT), Positron Emission Tomography (PET), or Magnetic Resonance Imaging (MRI) could be developed. These agents could be designed to accumulate in specific tissues or organs, providing a non-invasive means of diagnosing and monitoring diseases.

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new bioactive molecules. ijnc.ir These methods can be effectively applied to the design of novel derivatives of this compound with desired properties.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies can establish a mathematical relationship between the structural features of a series of compounds and their biological activity. chemrevlett.combenthamdirect.com By generating a library of virtual derivatives of this compound and calculating various molecular descriptors, it is possible to build predictive QSAR models. researchgate.net These models can then be used to screen for new derivatives with potentially enhanced activity, guiding synthetic efforts towards the most promising candidates. Machine learning algorithms are increasingly being used to develop robust and predictive QSAR models for pyridine derivatives. nih.govresearchgate.net

Molecular Docking and Dynamics:

Molecular docking simulations can predict the binding affinity and orientation of a ligand within the active site of a biological target, such as an enzyme or receptor. nih.gov This technique can be used to design this compound derivatives that are optimized for interaction with a specific therapeutic target. Molecular dynamics simulations can further provide insights into the stability of the ligand-protein complex and the conformational changes that occur upon binding.

The integration of these computational approaches will enable a more rational and efficient design of new this compound derivatives with tailored biological activities, reducing the time and cost associated with traditional drug discovery processes.

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. ijnc.irmdpi.com Future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic methods.

Green Solvents and Reagents:

Traditional organic synthesis often relies on volatile and hazardous solvents. Research into the use of greener alternatives, such as water, supercritical fluids, or ionic liquids, for the synthesis of this compound and its derivatives is a key area of future work. ejcmpr.comtubitak.gov.tr The use of less toxic and more sustainable reagents is also a critical aspect of green chemistry.

Catalysis:

The development of efficient catalytic systems can significantly improve the sustainability of chemical reactions by reducing energy consumption and waste generation. This includes the use of heterogeneous catalysts that can be easily separated and recycled, as well as biocatalysts (enzymes) that can operate under mild conditions.

Solid-State Synthesis:

Solid-state reactions, which are performed without a solvent, represent a highly efficient and environmentally friendly approach. The synthesis of zinc isonicotinates through solid-state reactions has been demonstrated to be a green route to coordination polymers. oup.comoup.com Exploring similar methods for the synthesis of this compound could lead to more sustainable manufacturing processes.

By embracing these green chemistry principles, the future synthesis of this compound and its derivatives can be made more economically viable and environmentally responsible. accscience.com

Q & A

Q. How can researchers align this compound studies with ethical guidelines for chemical safety reporting?

- Methodological Answer : Adhere to ICMJE standards for disclosing chemical hazards (e.g., SDS Section 11: Toxicological Information) and include risk mitigation protocols in the "Materials and Methods" section . For in vivo studies, obtain ethics approvals documenting humane endpoints and waste disposal compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products